3-Fluoro-5-trifluoromethylthioanisole

Descripción general

Descripción

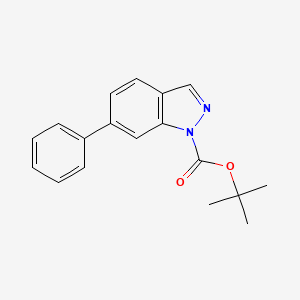

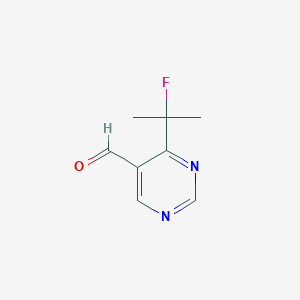

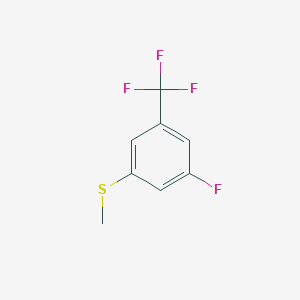

3-Fluoro-5-trifluoromethylthioanisole is a chemical compound with the molecular formula C8H6F4S . It is produced by Dayang Chem (Hangzhou) Co.,Ltd .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-trifluoromethylthioanisole is represented by the formula C8H6F4S . The molecular weight of this compound is 210.19 g/mol .Aplicaciones Científicas De Investigación

-

Pharmaceutical and Agrochemical Products

- Summary of Application : Fluorine compounds, including 3-Fluoro-5-trifluoromethylthioanisole, are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- Methods of Application : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .

- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

-

Organic Synthesis

- Summary of Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . Much attention has been paid to these compounds by the organic chemistry community .

- Methods of Application : They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Results or Outcomes : Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

-

Medical Research

- Summary of Application : 3-Fluoro-5-trifluoromethylthioanisole has shown potential as a lead compound for the development of new anticancer and anti-inflammatory drugs.

- Methods of Application : Clinical trials are currently underway to evaluate its efficacy and safety in humans.

- Results or Outcomes : The results of these clinical trials are not yet available.

-

Transition Metal-Mediated Trifluoromethylation Reactions

- Summary of Application : This compound can be used in transition metal-mediated trifluoromethylation reactions . These reactions are important for the construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- Methods of Application : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been used .

- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

- Metal-Free Oxidative Trifluoromethylation

- Summary of Application : This compound can be used in metal-free oxidative trifluoromethylation of indoles . This method selectively introduces trifluoromethyl to indoles on the C2 position .

- Methods of Application : An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions is described .

- Results or Outcomes : The desired product can be obtained in 0.7 g yield .

Direcciones Futuras

While specific future directions for 3-Fluoro-5-trifluoromethylthioanisole are not mentioned in the search results, it’s worth noting the significant growth in the incorporation of trifluoromethyl groups into organic motifs over the last decade . This suggests potential future developments in the field of trifluoromethylation reactions, which could impact the use of compounds like 3-Fluoro-5-trifluoromethylthioanisole .

Propiedades

IUPAC Name |

1-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVGNQLTZPLCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-trifluoromethylthioanisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)

amino}acetic acid](/img/structure/B1446419.png)